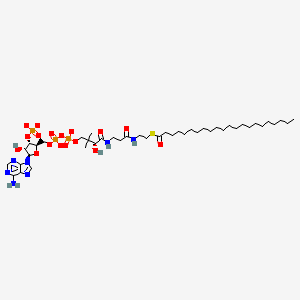

Docosanoyl-CoA

Description

Properties

Molecular Formula |

C43H74N7O17P3S-4 |

|---|---|

Molecular Weight |

1086.1 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/p-4/t32-,36-,37-,38+,42-/m1/s1 |

InChI Key |

NDDZLVOCGALPLR-GNSUAQHMSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Metabolic Pathways Involving Docosanoyl Coa

Biosynthesis of Docosanoyl-CoA: Very Long-Chain Fatty Acid Elongation

The synthesis of this compound is a part of the broader process of very long-chain fatty acid (VLCFA) elongation, which occurs on the cytosolic side of the endoplasmic reticulum membrane. oup.comfrontiersin.org This process extends fatty acids with 18 carbons or longer by sequentially adding two-carbon units. academie-sciences.fr

The Elongation Cycle: Enzymatic Steps Leading to this compound Synthesis

The elongation of fatty acids into VLCFAs like this compound involves a four-step enzymatic cycle. oup.comdiva-portal.org This cycle is initiated by the condensation of an acyl-CoA with malonyl-CoA, a reaction catalyzed by the rate-limiting enzymes known as fatty acid elongases (ELOVLs). oup.comnih.gov

The synthesis of this compound specifically involves the elongation of eicosanoyl-CoA (C20:0-CoA). The key enzymatic reactions are:

Condensation: Eicosanoyl-CoA condenses with malonyl-CoA to form 3-oxothis compound. This reaction is catalyzed by a specific ELOVL enzyme. uniprot.org

Reduction: The 3-oxothis compound is then reduced to (3R)-3-hydroxythis compound by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reductant. diva-portal.orgsmpdb.ca

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from (3R)-3-hydroxythis compound to create trans-2-docosenoyl-CoA. diva-portal.orgsmpdb.ca

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TERC) reduces trans-2-docosenoyl-CoA to this compound, again using NADPH. diva-portal.orgadrenoleukodystrophy.info

This newly synthesized this compound can then either undergo further elongation or be channeled into other metabolic pathways. smpdb.ca

Table 1: Enzymatic Steps in the Synthesis of this compound

| Step | Substrate | Enzyme | Product |

| 1. Condensation | Eicosanoyl-CoA + Malonyl-CoA | Fatty Acid Elongase (ELOVL) | 3-Oxothis compound |

| 2. Reduction | 3-Oxothis compound | 3-Ketoacyl-CoA Reductase (KAR) | (3R)-3-Hydroxythis compound |

| 3. Dehydration | (3R)-3-Hydroxythis compound | 3-Hydroxyacyl-CoA Dehydratase (HACD) | trans-2-Docosenoyl-CoA |

| 4. Reduction | trans-2-Docosenoyl-CoA | trans-2,3-Enoyl-CoA Reductase (TERC) | This compound |

Precursors and Substrate Specificity in this compound Elongation

The primary precursor for the synthesis of this compound is eicosanoyl-CoA (C20:0-CoA). uniprot.org The elongation process begins with shorter-chain fatty acids, such as palmitoyl-CoA (C16:0), which are progressively elongated. smpdb.cawikipathways.org The synthesis of VLCFAs like C24:0 and C26:0 involves the initial elongation of C16:0 to C20:0 or C22:0 by the enzyme ELOVL6, followed by further elongation by ELOVL1. adrenoleukodystrophy.info

The substrate specificity of the elongation process is determined by the fatty acid elongase (ELOVL) enzymes. adrenoleukodystrophy.info Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with a distinct preference for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation. oup.comnih.gov ELOVL1, for instance, shows high activity towards C22:0 acyl-CoA, making it a key enzyme in the synthesis of longer-chain saturated fatty acids from this compound. uniprot.org

Formation of Longer Chain Acyl-CoAs from this compound

This compound itself serves as a substrate for further elongation to produce even longer chain fatty acids, such as tetracosanoyl-CoA (C24:0-CoA) and hexacosanoyl-CoA (C26:0-CoA). smpdb.ca This subsequent elongation follows the same four-step enzymatic cycle, with this compound acting as the initial acyl-CoA. smpdb.ca The reaction involves the condensation of this compound with malonyl-CoA to yield 3-oxotetracosanoyl-CoA, a reaction also catalyzed by ELOVL1. uniprot.orguniprot.org This demonstrates the iterative nature of the VLCFA elongation pathway.

Catabolism of this compound: Beta-Oxidation Pathways

The breakdown of very long-chain fatty acids like this compound occurs primarily in peroxisomes, as mitochondria are not equipped to handle fatty acids with chains longer than 22 carbons. wikipedia.orgnih.gov This process is known as peroxisomal beta-oxidation.

Peroxisomal Beta-Oxidation of this compound

Peroxisomal beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. mdpi.com The breakdown of this compound (C22:0-CoA) proceeds through the following steps:

Oxidation: this compound is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce (2E)-docosenoyl-CoA and hydrogen peroxide (H2O2). metabolicatlas.orguniprot.org

Hydration and Dehydrogenation: The subsequent steps of hydration and dehydrogenation are catalyzed by a multifunctional enzyme. mdpi.com

Thiolytic Cleavage: The final step involves the thiolytic cleavage of 3-ketothis compound by a peroxisomal thiolase, which yields acetyl-CoA and eicosanoyl-CoA (C20:0-CoA). mdpi.com

This shortened eicosanoyl-CoA can then undergo further rounds of beta-oxidation within the peroxisome until it is reduced to a medium-chain fatty acyl-CoA, such as octanoyl-CoA. wikipedia.orgmdpi.com

Table 2: Key Steps in Peroxisomal Beta-Oxidation of this compound

| Step | Substrate | Key Enzyme(s) | Products |

| 1. Oxidation | This compound | Acyl-CoA Oxidase (ACOX) | (2E)-Docosenoyl-CoA + H2O2 |

| 2. Hydration/Dehydrogenation | (2E)-Docosenoyl-CoA | Multifunctional Enzyme | 3-Ketothis compound |

| 3. Thiolysis | 3-Ketothis compound | Peroxisomal Thiolase | Eicosanoyl-CoA + Acetyl-CoA |

Mitochondrial Transfer and Further Oxidation of this compound Metabolites

Once the very long-chain fatty acid has been shortened to a medium-chain length (typically eight carbons) through peroxisomal beta-oxidation, the resulting acyl-CoA can be transported to the mitochondria for complete oxidation. wikipedia.orgmdpi.com This transport is often facilitated by the carnitine shuttle system. libretexts.org Inside the mitochondria, the medium-chain acyl-CoAs enter the mitochondrial beta-oxidation pathway, where they are further broken down to acetyl-CoA. libretexts.orgnih.gov This acetyl-CoA can then enter the citric acid cycle to generate ATP, providing energy for the cell. nih.gov The coordination between peroxisomal and mitochondrial beta-oxidation ensures the efficient catabolism of a wide range of fatty acids, including VLCFAs like this compound. wustl.edu

This compound in Complex Lipid Biosynthesis

This compound, the coenzyme A thioester of docosanoic acid (also known as behenic acid), is a key metabolic intermediate in the synthesis of complex lipids. As a very long-chain saturated fatty acyl-CoA (VLCFA-CoA), it serves as a critical building block for specific classes of structural and signaling lipids, primarily sphingolipids and other lipids containing very long-chain fatty acid moieties. nih.govreactome.org Its synthesis occurs in the endoplasmic reticulum through the fatty acid elongation cycle, a process that sequentially adds two-carbon units, derived from malonyl-CoA, to a pre-existing acyl-CoA chain. nih.govuniprot.org The elongation pathway proceeds from shorter-chain acyl-CoAs like palmitoyl-CoA (C16) and stearoyl-CoA (C18) up to this compound (C22) and beyond. smpdb.capathbank.org This elongation is catalyzed by a series of enzymes, with the initial, rate-limiting condensation step performed by ELOVL fatty acid elongases. nih.govuniprot.org

Integration of this compound into Sphingolipid Synthesis

The most well-characterized role for this compound in complex lipid biosynthesis is its direct incorporation into ceramides (B1148491), the central molecules of sphingolipid metabolism. reactome.orgresearchgate.net Ceramides consist of a sphingoid base, such as sphinganine (B43673) or sphingosine, linked to a fatty acid via an amide bond. The length and saturation of this fatty acid chain are critical for the ultimate function and physical properties of the resulting sphingolipids.

The integration of this compound occurs during the N-acylation of a sphingoid base, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). uniprot.orgfrontiersin.org There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of particular chain lengths. frontiersin.org this compound is a preferred substrate for certain CerS isoforms, leading to the formation of N-docosanoylsphinganine (C22-dihydroceramide). uniprot.org This dihydroceramide (B1258172) is subsequently desaturated to form N-docosanoyl-sphingosine (C22-ceramide). researchgate.netnih.gov

Research in various organisms highlights the importance of this pathway. In the nematode Caenorhabditis elegans, the synthesis of the dominant N-docosanoyl moiety in ceramides is dependent on the ELO-3 elongase-catalyzed production of this compound from bacteria-derived palmitoyl-CoA. researchgate.netresearchgate.net In mice, ceramide synthase 4 (Cers4) shows high selectivity for long and very-long-chain acyl-CoAs, including this compound, in the synthesis of ceramides from sphinganine. uniprot.org

Table 1: Enzymatic Integration of this compound into Ceramide

| Reactant(s) | Enzyme | Product(s) | Organism/System |

| This compound + Sphinganine | Ceramide Synthase 4 (CerS4) | N-docosanoylsphinganine + Coenzyme A + H+ | Mouse uniprot.org |

| This compound + Phytosphingosine | Ceramide Synthase | N-docosanoyl-phytosphinganine + Coenzyme A + H+ | Yeast smpdb.caymdb.capathbank.org |

| This compound + (4R)-hydroxysphinganine | Ceramide Synthase | N-docosanoyl-(4R)-hydroxysphinganine + Coenzyme A + H+ | General Reaction rhea-db.org |

Contribution to Other Very Long-Chain Lipid Species

Beyond its direct role in sphingolipid synthesis, this compound is a crucial intermediate in the production of even longer fatty acids (C24 and greater). It serves as a substrate for further elongation cycles. The enzyme ELOVL1, for instance, exhibits its highest activity with C22:0 acyl-CoA (this compound) as a substrate, catalyzing its condensation with malonyl-CoA to produce 3-oxotetracosanoyl-CoA. uniprot.org This is the first step in the cycle that generates tetracosanoyl-CoA (C24:0-CoA). uniprot.org

These resulting very long-chain fatty acids (VLCFAs) with 24 or more carbons are essential components of various lipid classes in specific tissues. nih.gov They are found in:

Sphingolipids : Tetracosanoyl-CoA and hexacosanoyl-CoA (C26:0-CoA) are incorporated into the ceramides that form myelin sphingolipids in the nervous system and the lipids of the skin's permeability barrier. mdpi.com

Glycerophospholipids : While less common than C16 or C18 fatty acids, VLCFAs can be incorporated into glycerophospholipids, altering membrane properties. Long-chain acyl-CoAs, including by extension the pool that this compound belongs to, are substrates for the synthesis of phosphatidic acid, a precursor for all glycerophospholipids. nih.govpharmacy180.com

Other Lipids : VLCFAs are also found in other neutral lipids, such as the cholesteryl esters and wax esters of meibum, the secretion of the eyelid's meibomian glands. nih.gov

Therefore, this compound acts as a key metabolic node, not only directly forming C22-containing complex lipids but also enabling the synthesis of longer acyl chains required for specialized lipid structures throughout the body.

Table 2: Role of this compound in the Fatty Acid Elongation Pathway

| Reactant(s) | Enzyme | Product(s) | Pathway Step |

| Eicosanoyl-CoA (C20:0) + Malonyl-CoA | ELOVL fatty acid elongase | 3-Oxothis compound + CO2 + CoA | Precursor Synthesis uniprot.org |

| This compound (C22:0) + Malonyl-CoA | ELOVL1 | 3-Oxotetracosanoyl-CoA + CO2 + CoA | Further Elongation uniprot.org |

Enzymology of Docosanoyl Coa Metabolism

Acyl-CoA Synthetases Activating Docosanoic Acid to Docosanoyl-CoA

The initial and essential step for the metabolic utilization of docosanoic acid is its activation to this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS), which are critical for initiating fatty acid metabolism, including membrane biogenesis and energy production. pnas.org The activation is an ATP-dependent process that converts the free fatty acid into its metabolically active thioester form. pnas.orghmdb.ca

While multiple acyl-CoA synthetases exist with varying substrate specificities, the activation of very long-chain fatty acids like docosanoic acid is particularly associated with specific synthetases. Mitochondria are understood to lack very long-chain acyl-CoA synthetase, indicating that the beta-oxidation of docosanoic acid requires its activation and subsequent transport into peroxisomes. medrxiv.orgnih.gov

Table 1: General Reaction for Fatty Acid Activation

| Reactants | Enzyme | Products |

| Docosanoic Acid + ATP + Coenzyme A | Very Long-Chain Acyl-CoA Synthetase | This compound + AMP + Diphosphate |

| This table summarizes the overall ATP-dependent activation of docosanoic acid to this compound, a prerequisite for its entry into metabolic pathways. hmdb.ca |

Enzymes of Very Long-Chain Fatty Acid Elongation Directly Utilizing or Producing this compound

The elongation of very long-chain fatty acids is a cyclical process occurring in the endoplasmic reticulum, involving four key enzymatic reactions that add two-carbon units to an existing acyl-CoA chain. nih.goviu.edu this compound (C22:0-CoA) is both a product of this pathway (from eicosanoyl-CoA, C20:0-CoA) and a substrate for further elongation to tetracosanoyl-CoA (C24:0-CoA). pathbank.orguniprot.org

The first and rate-limiting step in the elongation cycle is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a member of the ELOVL family of enzymes (EC 2.3.1.199). uniprot.orgebi.ac.uk These enzymes exhibit distinct substrate specificities. nih.gov

This compound as a Substrate: ELOVL1 demonstrates the highest activity toward C22:0 acyl-CoA (this compound), condensing it with malonyl-CoA to form 3-oxotetracosanoyl-CoA. uniprot.org ELOVL3 also utilizes this compound as a substrate for the synthesis of C24:0 fatty acids. uniprot.orggenecards.org

Production of this compound Precursor: The precursor to this compound in the elongation cycle, 3-oxothis compound, is synthesized by the condensation of eicosanoyl-CoA (C20:0-CoA) with malonyl-CoA, a reaction also catalyzed by ELOVL enzymes like ELOVL1 and ELOVL3. uniprot.orguniprot.org

Table 2: Substrate Specificity of Key ELOVL Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate(s) | Product | Relevance to this compound |

| ELOVL1 | 2.3.1.199 | This compound + Malonyl-CoA | 3-Oxotetracosanoyl-CoA | Utilizes this compound |

| ELOVL1 | 2.3.1.199 | Eicosanoyl-CoA + Malonyl-CoA | 3-Oxothis compound | Produces its Precursor |

| ELOVL3 | 2.3.1.199 | This compound + Malonyl-CoA | 3-Oxotetracosanoyl-CoA | Utilizes this compound |

| This table details the dual role of ELOVL condensing enzymes, which both consume this compound for further elongation and produce its direct precursor, 3-oxothis compound. uniprot.orguniprot.org |

The second step in the elongation cycle is the reduction of the 3-ketoacyl-CoA intermediate to a (3R)-3-hydroxyacyl-CoA. pathbank.orgsmpdb.ca This reaction is catalyzed by a very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), which utilizes NADPH as the reducing agent. uniprot.orguniprot.org In the context of this compound synthesis, the enzyme reduces 3-oxothis compound to (3R)-hydroxythis compound. uniprot.org This enzyme is also known as KAR (3-ketoacyl-CoA reductase). uniprot.orgresearchgate.net

The third step involves the dehydration of the (3R)-3-hydroxyacyl-CoA intermediate to form a trans-2-enoyl-CoA. wikipedia.orgebi.ac.uk This reaction is catalyzed by a family of four 3-hydroxyacyl-CoA dehydratases (HACD1-4, EC 4.2.1.134) located in the endoplasmic reticulum. wikipedia.orguniprot.org Specifically, (3R)-hydroxythis compound is dehydrated to yield trans-2-docosenoyl-CoA, which then proceeds to the final step of the elongation cycle. ebi.ac.uk

The final step of the elongation cycle is the reduction of the trans-2-enoyl-CoA double bond, which yields a saturated acyl-CoA that is two carbons longer than the starting substrate. wikipedia.org This reaction is catalyzed by a trans-2-enoyl-CoA reductase (TER, EC 1.3.1.38), using NADPH as the electron donor. wikipedia.orgrhea-db.org The enzyme trans-docosan-2-enoyl-CoA reductase directly catalyzes the reduction of trans-2-docosenoyl-CoA to this compound, completing its synthesis from eicosanoyl-CoA. ontosight.ai

Table 3: Enzyme Cascade for the Elongation of Eicosanoyl-CoA to this compound

| Step | Enzyme | EC Number | Substrate | Product |

| 1. Condensation | ELOVL Synthase | 2.3.1.199 | Eicosanoyl-CoA | 3-Oxothis compound |

| 2. Reduction | 3-Oxoacyl-CoA Reductase | 1.1.1.330 | 3-Oxothis compound | (3R)-Hydroxythis compound |

| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase | 4.2.1.134 | (3R)-Hydroxythis compound | Trans-2-Docosenoyl-CoA |

| 4. Reduction | Trans-2-Enoyl-CoA Reductase | 1.3.1.38 | Trans-2-Docosenoyl-CoA | This compound |

| This table outlines the four-step enzymatic pathway responsible for the synthesis of this compound via the elongation of eicosanoyl-CoA. pathbank.orguniprot.orgebi.ac.ukontosight.ai |

Enzymes Involved in this compound Beta-Oxidation

The catabolism of this compound occurs via beta-oxidation, a process that primarily takes place in peroxisomes due to the substrate length. medrxiv.org However, certain mitochondrial enzymes also show activity towards VLCFAs. The initial step, the introduction of a double bond, is a key point of regulation and differs between organelles.

Peroxisomal Acyl-CoA Oxidase: In peroxisomes, the first step of beta-oxidation is catalyzed by an acyl-CoA oxidase (ACOX, EC 1.3.3.6), which donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). wikipathways.org A defect in the peroxisomal transporter ABCD1 leads to impaired beta-oxidation of C22:0-CoA, underscoring the importance of this pathway. nih.gov

Mitochondrial Acyl-CoA Dehydrogenases: While peroxisomes are the main site, some mitochondrial acyl-CoA dehydrogenases (ACADs) can metabolize VLCFAs. ACAD11, a recently characterized dehydrogenase, shows optimal activity with this compound (C22-CoA) as a substrate. nih.gov Additionally, long-chain specific acyl-CoA dehydrogenases (e.g., Acadvl) are noted to catalyze the conversion of this compound to (2E)-docosenoyl-CoA in mitochondria, which is then hydrated and oxidized in subsequent steps of the beta-oxidation spiral. metabolicatlas.orguniprot.org

Table 4: Key Enzymes in the First Step of this compound Beta-Oxidation

| Enzyme | EC Number | Location | Reaction |

| Acyl-CoA Oxidase (ACOX) | 1.3.3.6 | Peroxisome | This compound + O₂ → (2E)-Docosenoyl-CoA + H₂O₂ |

| ACAD11 | 1.3.8.- | Mitochondria | This compound + ETF → (2E)-Docosenoyl-CoA + ETF(red) |

| Long-chain specific acyl-CoA dehydrogenase (ACADVL) | 1.3.8.8 | Mitochondria | This compound + ETF → (2E)-Docosenoyl-CoA + ETF(red) |

| This table compares the primary enzymes that initiate the breakdown of this compound in peroxisomes and mitochondria. wikipathways.orgnih.govmetabolicatlas.orguniprot.org |

Peroxisomal Acyl-CoA Oxidases

The initial and rate-limiting step in the peroxisomal β-oxidation of this compound is catalyzed by peroxisomal acyl-CoA oxidases (ACOX). ebi.ac.uknih.gov These enzymes facilitate the dehydrogenation of the acyl-CoA, introducing a double bond between the α and β carbons and transferring electrons to FAD. ebi.ac.uk In humans, there are several ACOX isoforms with varying substrate specificities. Straight-chain acyl-CoA oxidase (ACOX1) is the primary enzyme that acts on straight-chain fatty acids like this compound. ebi.ac.uk The reaction results in the formation of trans-2-docosenoyl-CoA and the reduction of FAD to FADH2. The FADH2 is then reoxidized by molecular oxygen, producing hydrogen peroxide (H2O2). ebi.ac.uk

Key Peroxisomal Acyl-CoA Oxidases and their Substrates

| Enzyme | Abbreviation | Primary Substrates |

|---|---|---|

| Straight-chain acyl-CoA oxidase | ACOX1 | Straight-chain fatty acyl-CoAs (including this compound), prostanoids ebi.ac.uk |

| Branched-chain acyl-CoA oxidase | ACOX2 | 2-methyl branched side chains of bile acid precursors ebi.ac.ukuniprot.org |

D-Bifunctional Protein and Associated Enzymes

Following the action of ACOX, the resulting trans-2-docosenoyl-CoA is a substrate for the D-bifunctional protein (D-BP), also known as multifunctional protein 2. medlineplus.govmdpi.com This single polypeptide possesses two distinct enzymatic activities: a 2-enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase. medlineplus.govmdpi.com The hydratase domain catalyzes the addition of a water molecule across the double bond of trans-2-docosenoyl-CoA, forming 3-hydroxythis compound. medlineplus.gov Subsequently, the dehydrogenase domain oxidizes the hydroxyl group to a keto group, yielding 3-ketothis compound and reducing NAD+ to NADH. medlineplus.gov D-BP is essential for the breakdown of very long-chain fatty acids within the peroxisome. medlineplus.govmdpi.com

Very Long-Chain Acyl-CoA Dehydrogenases (VLCAD)

While the primary pathway for this compound degradation is peroxisomal, mitochondria also play a role, particularly through the action of very long-chain acyl-CoA dehydrogenase (VLCAD). nih.govamc.nluniprot.org VLCAD is the first enzyme in the mitochondrial β-oxidation spiral and is responsible for the initial dehydrogenation of long-chain fatty acyl-CoAs, typically those with chain lengths of 14 to 20 carbons. nih.govuniprot.org Although its primary substrates are long-chain fatty acids, VLCAD can also act on very long-chain substrates like this compound, initiating their breakdown in the mitochondria. nih.govuniprot.org This mitochondrial pathway provides an alternative route for the metabolism of these fatty acids.

Enoyl-CoA Hydratases

Enoyl-CoA hydratases are a class of enzymes that catalyze the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. fiveable.mewikipedia.orgwikipedia.org In the context of this compound metabolism, after the initial oxidation by ACOX1 in the peroxisome, the D-bifunctional protein's enoyl-CoA hydratase activity is crucial. medlineplus.gov It specifically hydrates trans-2-docosenoyl-CoA. medlineplus.gov In the mitochondrial pathway, a distinct long-chain enoyl-CoA hydratase performs the analogous step on the product of VLCAD activity. wikipedia.org These enzymes ensure the correct stereochemistry for the subsequent dehydrogenase reaction. wikipedia.org

3-Ketoacyl-CoA Thiolases

The final step in each cycle of β-oxidation is catalyzed by 3-ketoacyl-CoA thiolases. wikipedia.orgnih.govresearchgate.netnih.gov These enzymes cleave the 3-ketoacyl-CoA molecule by inserting a new coenzyme A molecule. nih.gov In the peroxisomal breakdown of this compound, a peroxisomal 3-ketoacyl-CoA thiolase acts on 3-ketothis compound. This reaction yields acetyl-CoA and a shortened acyl-CoA (eicosanoyl-CoA), which can then undergo further rounds of β-oxidation. nih.gov There are both mitochondrial and peroxisomal forms of this enzyme, each contributing to fatty acid degradation in their respective organelles. wikipedia.org

Acyl-CoA Thioesterases and Hydrolysis of this compound

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acid and coenzyme A. uniprot.orgnih.govebi.ac.ukebi.ac.uk This process is crucial for regulating the intracellular concentrations of acyl-CoAs and free fatty acids. nih.gov Several ACOT isoforms exist, with varying substrate specificities and subcellular localizations, including the cytosol, mitochondria, and peroxisomes. nih.gov Long-chain acyl-CoA thioesterases can act on this compound, providing a mechanism to release the fatty acid from its CoA ester. ebi.ac.uk This hydrolysis can terminate the β-oxidation process or regulate the pool of this compound available for other metabolic pathways. uniprot.orgnih.gov

Cellular and Molecular Regulation of Docosanoyl Coa Homeostasis

Transcriptional and Post-Translational Regulation of Docosanoyl-CoA Metabolizing Enzymes

The enzymes responsible for the metabolism of this compound are subject to rigorous control at both the transcriptional and post-translational levels. This dual-layered regulation allows for both long-term adaptation and rapid responses to cellular needs.

At the transcriptional level, the expression of genes encoding for fatty acid elongases (ELOVLs), acyl-CoA synthetases, and the enzymes of peroxisomal β-oxidation are controlled by various transcription factors. nih.gov These factors respond to a range of stimuli, including nutrient availability and hormonal signals, to modulate the synthesis of these key enzymes. nih.govnih.gov For instance, transcription factors like c-Myc have been shown to regulate the expression of genes involved in lipid metabolism. nih.gov

Post-translational modifications add another layer of complexity to the regulation of these enzymes. Modifications such as phosphorylation, acetylation, and ubiquitination can rapidly alter the activity, stability, and subcellular localization of metabolic enzymes. nih.govimrpress.com For example, the acetylation of metabolic enzymes, influenced by the levels of acetyl-CoA, can directly impact their catalytic function. frontiersin.org This allows for a swift response to changes in the cellular energy state and the availability of metabolic intermediates. nih.gov

Subcellular Compartmentalization of this compound Metabolic Processes

The metabolic pathways involving this compound are spatially segregated within different cellular organelles, a principle known as compartmentalization. This separation is crucial for optimizing metabolic efficiency, preventing interference between incompatible reactions, and facilitating precise regulation. rathbiotaclan.comnih.gov

The synthesis of this compound occurs primarily in the endoplasmic reticulum (ER). msu.eduimrpress.com The ER houses the fatty acid elongation system, a multi-enzyme complex that sequentially adds two-carbon units to a growing acyl-CoA chain. msu.eduimrpress.com This system includes fatty acid elongases (ELOVLs), 3-ketoacyl-CoA reductases, 3-hydroxyacyl-CoA dehydratases, and trans-2,3-enoyl-CoA reductases. imrpress.com The localization of these enzymes to the ER membrane ensures an efficient assembly line for the production of very-long-chain fatty acids like docosanoic acid, which is then activated to this compound. msu.eduuniprot.org

The breakdown of this compound is a prime example of the metabolic cooperation between peroxisomes and mitochondria. scirp.orgfrontiersin.org Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids, including this compound. frontiersin.orgfrontiersin.org Unlike mitochondria, peroxisomes can chain-shorten these long fatty acids. frontiersin.orgmdpi.com The initial step is catalyzed by acyl-CoA oxidases, which are specific to the chain length of the fatty acid. scirp.org

The products of peroxisomal β-oxidation, which include acetyl-CoA and chain-shortened acyl-CoAs, are then transported to the mitochondria for complete oxidation to carbon dioxide and water via the citric acid cycle and oxidative phosphorylation. scirp.orgfrontiersin.orgmdpi.com This metabolic interplay highlights the distinct but complementary roles of these two organelles in fatty acid metabolism, with peroxisomes handling the initial breakdown of VLCFAs and mitochondria serving as the powerhouse for complete energy extraction. scirp.org

Transport Mechanisms of this compound and Related Molecules

The movement of this compound and its precursor, docosanoic acid, across cellular membranes is a tightly regulated process facilitated by specific transport proteins.

ATP-binding cassette (ABC) transporters, particularly those of the D subfamily, play a crucial role in the transport of very-long-chain fatty acids and their CoA esters into peroxisomes. nih.govmdpi.com ABCD1 (also known as ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70) are half-transporters located in the peroxisomal membrane that must dimerize to become functional. nih.govmdpi.com

These transporters exhibit overlapping but distinct substrate specificities. nih.gov ABCD1 and ABCD2 are implicated in the transport of very-long-chain acyl-CoAs, with potential differences in their preferred substrates. nih.gov ABCD3 is thought to transport a broader range of substrates, including long-chain and branched-chain acyl-CoAs. nih.gov The transport of these molecules into the peroxisome is an active process that requires the energy derived from ATP hydrolysis. mdpi.com Dysfunction of ABCD1 is the underlying cause of X-linked adrenoleukodystrophy, a severe neurodegenerative disease characterized by the accumulation of VLCFAs. nih.govnih.gov

Metabolic Interconnections and Crosstalk with Other Acyl-CoA Pools

The metabolism of this compound is intricately linked with other acyl-CoA pools within the cell, reflecting a highly integrated metabolic network. nih.gov The availability of precursors like acetyl-CoA and malonyl-CoA, which are shared with other biosynthetic pathways, directly influences the rate of fatty acid elongation. nih.govbiomedicinej.com

Furthermore, the pool of Coenzyme A (CoA) itself is a critical regulatory point. The ratio of free CoA to acyl-CoAs can influence the direction and rate of various metabolic pathways. frontiersin.org For instance, a high concentration of acyl-CoAs can signal a state of energy abundance and may allosterically regulate enzymes involved in both anabolic and catabolic processes. frontiersin.org This crosstalk ensures that the synthesis and degradation of different fatty acid species are coordinated to maintain cellular homeostasis and respond effectively to changing metabolic demands. nih.govfrontiersin.org

Biological Significance and Functional Roles of Docosanoyl Coa

Docosanoyl-CoA as a Substrate for Lipid Mediators and Signaling Molecules

This compound is a pivotal substrate in the biosynthesis of several classes of complex lipids that have well-established roles as signaling molecules and structural components of cellular membranes. springermedizin.de Very-long-chain fatty acids like the one carried by this compound are essential precursors for vital lipid species, including ceramides (B1148491) and sphingolipids. springermedizin.desmpdb.ca

The synthesis of ceramides, the central hub of sphingolipid metabolism, can utilize this compound. Ceramide synthases (CerS) catalyze the acylation of a sphingoid base with a fatty acyl-CoA, such as this compound, to form dihydroceramides, which are then converted to ceramides. nih.govuniprot.org For instance, the human enzyme CerS2 has been shown to use C22-CoA (this compound) as an acyl donor. nih.gov These resulting very long-chain ceramides and other sphingolipids are not just structural elements but are deeply involved in signaling pathways that regulate cell differentiation, proliferation, and apoptosis. nih.gov

Furthermore, this compound is a substrate for fatty acid elongase enzymes, such as ELOVL1, which catalyzes the addition of two-carbon units to the acyl chain. uniprot.orguniprot.org In this process, this compound is elongated to form tetracosanoyl-CoA (C24:0-CoA), a precursor for even longer fatty acids and their derivative lipids. uniprot.orgrhea-db.org This elongation pathway is crucial for generating the diverse array of fatty acids required for various cellular functions. springermedizin.de

| Enzyme/Enzyme Family | Substrate(s) | Product(s) | Biological Role of Product |

| Ceramide Synthase (CerS) | This compound, Sphinganine (B43673) | N-docosanoylsphinganine (Dihydroceramide) | Precursor for ceramides and complex sphingolipids involved in cell signaling. nih.govuniprot.org |

| Very Long Chain Fatty Acid Elongase (ELOVL) | This compound, Malonyl-CoA | 3-oxotetracosanoyl-CoA | Step in the elongation of VLCFAs to produce C24 and longer acyl chains for various lipids. uniprot.orguniprot.org |

| Fatty Acyl-CoA Reductase (FAR2) | This compound, NADPH | Docosan-1-ol (Behenyl alcohol) | Production of very long-chain fatty alcohols used in the synthesis of ether lipids and wax esters. uniprot.org |

| Acyl-CoA Dehydrogenase, Very Long Chain (ACADVL) | This compound, ETF | (2E)-docosenoyl-CoA, reduced ETF | First step in the mitochondrial beta-oxidation (breakdown) of very long-chain fatty acids for energy. genecards.orguniprot.org |

Role of this compound in Membrane Lipid Composition and Dynamics

The incorporation of very long-chain fatty acids (VLCFAs) into membrane lipids is critical for the physical properties and functions of cellular membranes. springermedizin.de this compound provides the 22-carbon acyl chain for the synthesis of phospholipids (B1166683) and sphingolipids, which are fundamental building blocks of the plasma membrane and other organellar membranes. springermedizin.deontosight.ai

The presence of VLCFAs, such as docosanoic acid, in membrane lipids significantly influences membrane thickness, fluidity, and the formation of specialized microdomains like lipid rafts. springermedizin.de These rafts are enriched in sphingolipids and cholesterol and function as platforms for protein sorting and signal transduction. The long, saturated acyl chains derived from this compound contribute to the ordered and tightly packed nature of these domains. Research in yeast has indicated that very long-chain fatty acid-containing lipids are essential for the proper association of proteins with these rafts and for their stable transport to the cell surface. smpdb.ca

Modulation of Protein Function by this compound and its Derivatives

Long-chain acyl-CoAs, including this compound, have emerged as important signaling molecules that can directly regulate the function of various proteins. nih.govresearchgate.net This regulation can occur through allosteric binding or by covalent modification (acylation).

Long-chain fatty acyl-CoAs (LC-CoAs) are known to be a class of polyanionic lipids that regulate the activity of ion channels. biorxiv.org Their effects have been noted on several channel families, including the inward-rectifier potassium (Kir) channels and two-pore domain potassium (K2P) channels. biorxiv.org

A study investigating the lipid sensitivity of K2P channels found that many are regulated by oleoyl-CoA. biorxiv.org When testing the effect of saturated fatty acyl-CoAs, the study observed that while stearyl-CoA (C18:0) produced the strongest activation, this compound (C22:0) was also active, though less potent. biorxiv.org This suggests that changes in the metabolic flux of VLCFAs, which would alter the cellular concentration of this compound, could be an effector pathway for regulating the activity of these potassium channels. biorxiv.org Additionally, other channels like TRPV1 have also been reported to be activated by LC-CoAs. biorxiv.orgbiorxiv.org

| Ion Channel Family | Specific Channel(s) | Effect of LC-CoA | Specific Finding for this compound |

| K2P Channels | TREK-1, TREK-2 | Activation | Less potent activator compared to stearyl-CoA (C18:0-CoA). biorxiv.org |

| Kir Channels | KATP (Kir6.2/SUR), others | Activation or Inhibition depending on the channel | General regulation by LC-CoAs established; specific direct studies on this compound are less common. biorxiv.org |

| TRPV1 Channels | TRPV1 | Activation | Reported to be activated by LC-CoAs. biorxiv.orgbiorxiv.org |

Histone acylation is a critical post-translational modification (PTM) that regulates chromatin structure and gene expression. mdpi.com This process involves the transfer of an acyl group from an acyl-CoA donor to the ε-amino group of a lysine (B10760008) residue on a histone tail. mdpi.comnih.gov While histone acetylation (using acetyl-CoA) is the most studied form, a variety of other acylations have been identified, all dependent on the availability of their respective acyl-CoA substrates. nih.gov

This link between acyl-CoA metabolism and chromatin modification suggests that cellular metabolic states can directly influence the epigenetic landscape. nih.govbiorxiv.org Acyl-CoAs are produced in different cellular compartments, and those available in the nucleus can be used by histone acetyltransferases (HATs) or other acyltransferases to modify chromatin. nih.govbiorxiv.org The diversity and dynamics of histone acylation are influenced by the availability of specific acyl-CoA molecules. mdpi.com

Although direct evidence of histone docosanoylation is not yet widely reported, the established mechanism for other short, medium, and long-chain acyl-CoAs raises the possibility that very long-chain acyl-CoAs like this compound could also serve as donors for histone modifications. Given that acyl-CoAs are generally not transported across the mitochondrial membrane, a nuclear or cytoplasmic pool of this compound would be necessary for it to participate in chromatin regulation. nih.gov Further research is needed to determine if and how very long-chain acylations contribute to the "histone code."

Implications of Dysregulated this compound Metabolism in Pathophysiological Contexts

Disruptions in the metabolism of VLCFAs, where this compound is a central intermediate, are linked to severe human diseases. The proper balance of synthesis and degradation of these molecules is critical for cellular health, particularly in high-energy-demand tissues like the heart, liver, and muscles. medlineplus.govchop.edu

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a prime example of an inherited metabolic disorder directly related to this compound. medlineplus.govrarediseases.org This autosomal recessive condition is caused by mutations in the ACADVL gene, which provides instructions for making the VLCAD enzyme. medlineplus.gov This enzyme is responsible for the first step in the mitochondrial beta-oxidation of fatty acids with chain lengths from 14 to 22 carbons or more. genecards.orgmedlineplus.gov

In individuals with VLCAD deficiency, the inability to properly break down very-long-chain fatty acids means these fats cannot be converted to energy. medlineplus.gov Consequently, substrates like this compound accumulate in tissues. medlineplus.govmsdmanuals.com This abnormal buildup is toxic and can cause significant damage to the heart, liver, and muscles, leading to the clinical manifestations of the disorder. medlineplus.gov The disease exists on a spectrum, from a severe, early-onset form with high rates of cardiomyopathy and mortality to milder, later-onset forms characterized by hypoglycemia and muscle weakness (rhabdomyolysis), often triggered by fasting or illness. uniprot.orgrarediseases.org

| Disorder Name | Affected Gene | Deficient Enzyme | Key Accumulated Metabolite(s) | Major Clinical Manifestations |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | ACADVL | Very long-chain acyl-CoA dehydrogenase | This compound and other very long-chain acyl-CoAs | Cardiomyopathy, hypoketotic hypoglycemia, lethargy, muscle weakness (rhabdomyolysis), liver disease. uniprot.orgmedlineplus.govchop.edumsdmanuals.com |

Contributions to Cellular Dysfunction in Lipid-Related Conditions

This compound, an activated form of the very-long-chain saturated fatty acid (VLCFA) docosanoic acid, sits (B43327) at a critical junction in lipid metabolism. Its proper synthesis, transport, and degradation are vital for cellular homeostasis. When these processes are disrupted, as seen in certain inherited metabolic disorders, the cellular accumulation or mishandling of this compound and other VLCFAs can contribute significantly to cellular dysfunction and disease pathology. The primary site for the degradation of this compound is the peroxisome, making peroxisomal disorders particularly relevant to its pathological roles. msdmanuals.comscielo.brnih.gov

The metabolism of VLCFAs like docosanoic acid and its CoA ester is fundamentally different from that of shorter-chain fatty acids, which are primarily oxidized in the mitochondria. nih.gov Peroxisomes are uniquely equipped with the enzymatic machinery for the β-oxidation of VLCFAs. nih.govmdpi.com A disruption in this pathway is a hallmark of several severe lipid-related conditions.

Peroxisomal β-Oxidation Disorders

Cellular dysfunction linked to this compound is most prominently observed in the context of peroxisomal disorders, which are characterized by the accumulation of VLCFAs. msdmanuals.comuva.nl These disorders can arise from defects in the enzymes of the β-oxidation pathway itself or from errors in the biogenesis of the peroxisome organelle. uva.nlnih.gov

X-Linked Adrenoleukodystrophy (X-ALD) : This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene. nih.govresearchgate.net This gene encodes the ABCD1 protein, a peroxisomal membrane transporter responsible for importing VLCFA-CoAs, including this compound, from the cytosol into the peroxisome for degradation. nih.govresearchgate.netuniprot.org In X-ALD, the dysfunction of the ABCD1 transporter leads to a direct impairment in the breakdown of these molecules. nih.gov Research using fibroblasts from X-ALD patients has demonstrated that the β-oxidation of this compound is significantly impaired, similar to the impairment seen for hexacosanoyl-CoA (C26:0-CoA). nih.govresearchgate.net Interestingly, while its degradation is faulty, the corresponding free fatty acid, docosanoic acid (C22:0), does not typically accumulate to high levels in the cells of X-ALD patients, unlike hexacosanoic acid (C26:0). nih.govresearchgate.net This suggests a complex regulatory mechanism, but the impaired catabolism of this compound remains a key feature of the cellular defect in X-ALD. The residual β-oxidation activity for VLCFAs in X-ALD fibroblasts is thought to be mediated by another peroxisomal transporter, ABCD3, although with much lower efficiency than ABCD1. nih.gov

Zellweger Spectrum Disorders (ZSD) : ZSDs are a group of severe autosomal recessive disorders caused by mutations in PEX genes, which are essential for the formation and function of peroxisomes. uva.nl Due to the global defect in peroxisome biogenesis, multiple peroxisomal metabolic pathways are deficient. uva.nl In fibroblasts from patients with Zellweger syndrome, the most severe form of ZSD, the degradation of this compound is virtually abolished. nih.govresearchgate.net This profound inability to metabolize this compound and other VLCFA-CoAs contributes to their accumulation and the severe, multi-system cellular dysfunction characteristic of the disease, including severe neurological deficits, liver disease, and skeletal abnormalities. msdmanuals.comnih.gov

Acyl-CoA Oxidase 1 (ACOX1) Deficiency : ACOX1 catalyzes the first and rate-limiting step of peroxisomal β-oxidation. researchgate.netscielo.br Its deficiency leads to an isolated impairment of VLCFA degradation. This results in the accumulation of VLCFAs, and the clinical picture can share similarities with X-ALD. scielo.brnih.gov The inability to initiate the breakdown of substrates like this compound is central to the pathophysiology of this condition.

The accumulation of fatty acyl-CoAs within the cytoplasm is believed to contribute to cellular pathology through several mechanisms, collectively known as lipotoxicity. These can include the generation of reactive oxygen species (ROS), disruption of organelle function (particularly the endoplasmic reticulum and mitochondria), alterations in intracellular signaling pathways, and the induction of apoptosis (programmed cell death). nih.gov While not studied in isolation for this compound, this general principle applies to the accumulation of long-chain acyl-CoAs in metabolic disease.

The following table summarizes key research findings on the role of this compound in the cellular dysfunction associated with these lipid-related disorders.

| Lipid-Related Condition | Genetic Defect | Impact on this compound Metabolism | Key Research Finding |

|---|---|---|---|

| X-Linked Adrenoleukodystrophy (X-ALD) | Mutation in the ABCD1 gene, leading to a dysfunctional peroxisomal transporter protein (ALDP). nih.govresearchgate.net | Impaired transport into peroxisomes, leading to defective β-oxidation. nih.govresearchgate.net | β-oxidation rates for this compound (C22:0-CoA) were found to be as severely impaired as those for hexacosanoyl-CoA (C26:0-CoA) in X-ALD patient fibroblasts, despite C22:0 not accumulating. nih.govresearchgate.net |

| Zellweger Syndrome (ZS) | Mutations in PEX genes, leading to defective peroxisome biogenesis. uva.nl | Degradation is abolished due to the absence of functional peroxisomes. nih.govresearchgate.net | Studies on fibroblast homogenates from ZS patients show a complete inability to degrade this compound. nih.govresearchgate.net |

| Acyl-CoA Oxidase 1 (ACOX1) Deficiency | Mutations in the ACOX1 gene, which encodes the first enzyme of peroxisomal β-oxidation. nih.govscielo.br | Inability to initiate the β-oxidation of this compound and other VLCFA-CoAs. scielo.br | This defect specifically impairs the breakdown of VLCFAs, leading to their accumulation, which is the primary biochemical marker of the disease. scielo.br |

Research Methodologies for Docosanoyl Coa Analysis

Analytical Techniques for Quantitative and Qualitative Docosanoyl-CoA Profiling

The accurate detection and quantification of this compound in biological samples present analytical challenges due to its low abundance and potential for instability. nih.gov Advanced analytical techniques are therefore crucial for reliable profiling.

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection of acyl-CoAs, including this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the absolute quantification of a wide range of cellular acyl-CoAs. nih.gov This technique offers high sensitivity and specificity, enabling the detection of even low-abundance species like this compound. biorxiv.org

In a typical LC-MS/MS workflow, samples are first processed through protein precipitation, followed by chromatographic separation and subsequent detection by mass spectrometry. nih.gov The mass spectrometer is often operated in the positive ion electrospray ionization (ESI) mode. nih.gov Multiple reaction monitoring (MRM) is a commonly used scan mode that provides high selectivity and sensitivity for quantitative analysis. nih.govnih.gov The fragmentation of the protonated acyl-CoA parent ion generates characteristic product ions that can be used for identification and quantification. researchgate.net For instance, a common fragmentation pattern involves the loss of the adenosine (B11128) 3',5'-diphosphate moiety. researchgate.net

Table 1: Illustrative Mass Spectrometry Parameters for Acyl-CoA Analysis

| Parameter | Typical Value/Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | ~3.20 kV |

| Cone Voltage | ~45 V |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | ~500 °C |

| Source Temperature | ~120 °C |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters that would be optimized for the analysis of acyl-CoAs, including this compound, based on established methodologies. nih.gov

Effective chromatographic separation is critical for resolving different acyl-CoA species and reducing matrix effects such as ion suppression in mass spectrometry. nih.gov Reversed-phase chromatography is a widely employed technique for the separation of acyl-CoAs. nih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase.

The retention time of acyl-CoAs on a reversed-phase column is influenced by the length and degree of unsaturation of the fatty acyl chain. nih.gov Generally, longer, more saturated acyl chains exhibit stronger retention and thus have longer retention times. nih.gov This principle allows for the separation of this compound from shorter-chain and unsaturated acyl-CoAs. The use of a gradient elution, where the composition of the mobile phase is changed over time, is common to achieve optimal separation of a broad range of acyl-CoAs. nih.gov

Enzymatic Assays for this compound Metabolizing Enzymes

Enzymatic assays are fundamental for characterizing the activity of enzymes that synthesize, degrade, or otherwise modify this compound. These assays typically involve incubating the enzyme with its substrates, including this compound, and then measuring the formation of a product or the depletion of a substrate over time.

For enzymes involved in the β-oxidation of very long-chain fatty acids, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, spectrophotometric or fluorometric assays can be employed. nih.gov For example, the activity of 3-hydroxyacyl-CoA dehydrogenase can be determined by monitoring the production of NADH. nih.gov Similarly, assays for acyl-CoA thioesterases, which hydrolyze acyl-CoAs to their corresponding free fatty acid and Coenzyme A, can be developed by measuring the release of free CoASH. umich.edu

Table 2: Examples of Enzymatic Assays for Acyl-CoA Metabolizing Enzymes

| Enzyme Type | Assay Principle | Detection Method |

|---|---|---|

| Acyl-CoA Dehydrogenase | Measures the reduction of a reporter molecule linked to electron transfer. | Spectrophotometry or Fluorometry |

| Enoyl-CoA Hydratase | Monitors the hydration of the double bond in an enoyl-CoA substrate. | Spectrophotometry (change in absorbance) |

| 3-Hydroxyacyl-CoA Dehydrogenase | Follows the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate. | Spectrophotometry or Fluorometry (NADH production) |

| Acyl-CoA Thioesterase | Quantifies the release of free Coenzyme A (CoASH). | Spectrophotometry (using a thiol-reactive reagent) |

This table provides a summary of common enzymatic assay principles that can be adapted for studying enzymes that metabolize this compound. nih.govumich.edu

Isotopic Labeling Strategies in this compound Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the flow of metabolites through metabolic pathways. nih.govnih.gov This approach can be applied to investigate the synthesis and degradation of this compound. In a typical experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govfrontiersin.org

The labeled atoms are incorporated into downstream metabolites, and the resulting isotopic enrichment patterns can be analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org By tracking the incorporation of the isotopic label into this compound and its related metabolites, researchers can elucidate the metabolic pathways involved in its formation and breakdown. nih.govmdpi.comresearchgate.net This information is crucial for understanding how the metabolism of very long-chain fatty acids is regulated and integrated with other metabolic processes. frontiersin.org

Cellular and Organismal Models for Investigating this compound Biology

To study the biological roles of this compound, appropriate cellular and organismal models are essential. These models allow for the investigation of this compound metabolism and function in a controlled biological context.

In vitro cell culture systems are widely used to study cellular metabolism and are valuable tools for investigating this compound biology. frontiersin.org Human intestinal Caco-2 cells, which differentiate into enterocyte-like cells, are a common model for studying the absorption and metabolism of lipids. frontiersin.orgresearchgate.net These cells can be cultured as a monolayer on permeable supports, creating a system that mimics the intestinal barrier. frontiersin.orgnih.govnih.gov

Co-culture models, which combine different cell types, can provide a more physiologically relevant system. researchgate.netnih.govnih.govresearchgate.net For instance, co-culturing Caco-2 cells with mucus-producing HT29 cells can better simulate the intestinal epithelium. researchgate.net These models can be used to study the uptake of docosanoic acid, its activation to this compound, and its subsequent metabolic fate within intestinal cells.

Genetically Modified Organisms in this compound Research

The study of this compound, a very-long-chain fatty acyl-CoA, heavily relies on the use of genetically modified organisms (GMOs). These organisms provide powerful platforms for elucidating the synthesis, regulation, and function of specific metabolites by allowing researchers to manipulate the genes involved in metabolic pathways. Model organisms such as the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana are frequently used due to their well-characterized genomes and the relative ease with which they can be genetically engineered. nih.govfrontiersin.org

Methodologies involving GMOs in the context of this compound research primarily include gene knockouts, where a specific gene is inactivated, and heterologous expression, where a gene from one organism is expressed in another. These techniques enable scientists to investigate the function of enzymes involved in the fatty acid elongation (FAE) system responsible for synthesizing this compound from shorter acyl-CoA precursors.

Yeast as a Model System

Saccharomyces cerevisiae is a valuable tool for studying the metabolism of very-long-chain fatty acids (VLCFAs) like docosanoic acid and its activated form, this compound. nih.gov Scientists have successfully rewired the native fatty acid elongation system in yeast to increase the biosynthesis of VLCFAs and their derivatives. researchgate.net

One key research strategy involves expressing plant enzymes in yeast to characterize their function. Eukaryotes use a multi-component fatty acid elongase system to produce VLCFAs. The initial, rate-limiting step is catalyzed by 3-ketoacyl-CoA synthase (KCS) enzymes in plants or ELO (Elongation defective like) enzymes in yeast. nih.gov In a study investigating maize (Zea mays) KCS isozymes, each of the 26 identified KCS genes was expressed in yeast mutants that lacked endogenous elongase genes (elo2 or elo3). While expressing these genes in wild-type yeast had minimal effect, expressing them in a synthetically lethal elo2; elo3 double mutant revealed that five of the maize KCS enzymes could rescue the yeast, allowing it to survive. The rescued yeast strains produced novel VLCFA profiles, indicating the specific catalytic capabilities of the heterologously expressed plant enzymes. nih.gov This complementation screen serves as a powerful method to identify the specific enzymes responsible for producing particular chain-length fatty acids, including the C22 precursor to this compound.

Metabolic engineering has also been used to create yeast strains capable of producing high levels of VLCFA-derived chemicals. For instance, researchers have engineered S. cerevisiae for the production of docosanol, a C22 fatty alcohol derived from docosanoic acid. This was achieved by modifying the native fatty acid elongation pathway and introducing a specific fatty acid reductase. Such work demonstrates that genetic modifications can channel metabolic flux towards the synthesis of this compound and its derivatives. researchgate.net The table below summarizes the results from an effort to produce docosanol in an engineered yeast strain.

| Engineered Yeast Strain | Key Genetic Modifications | Docosanol (C22-OH) Titer (mg/L) | Primary VLCFA Produced |

|---|---|---|---|

| Platform Strain | Rewired fatty acid elongation system, heterologous Mycobacteria FAS I system | 83.5 | Docosanol |

Plants as Research Models

Arabidopsis thaliana is a widely used model organism for plant biology, including the study of VLCFA metabolism. VLCFAs and their CoA esters are essential precursors for vital structural components in plants, such as cuticular waxes and suberin. nih.gov

The use of knockout mutants in Arabidopsis has been instrumental in identifying genes required for the synthesis of specific VLCFA-derived products. For example, research on suberin biosynthesis identified that knockout mutants of the gene AT5G41040, which encodes a feruloyl-CoA transferase, showed an almost complete elimination of ester-linked ferulate in suberin. This change was accompanied by a decrease in ω-hydroxyfatty acids, which are derived from VLCFAs. nih.gov Similarly, knocking out the CYP86B1 gene, which encodes a cytochrome P450 monooxygenase, resulted in a significant reduction of C22 and C24 α,ω-bifunctional suberin monomers, demonstrating its role in VLCFA metabolism. nih.gov

These studies provide a clear framework for investigating this compound. By creating knockout mutants for genes suspected of being involved in the elongation step from C20-CoA to C22-CoA, researchers can observe the direct impact on the plant's chemical profile. A disappearance or significant reduction of this compound or its downstream products in such a mutant would confirm the gene's function. The table below details findings from analysis of knockout mutants in Arabidopsis.

| Arabidopsis Mutant | Gene Function | Observed Phenotype/Biochemical Change |

|---|---|---|

| at5g41040 | Feruloyl-coenzyme A transferase | Almost complete elimination of suberin-associated ester-linked ferulate. nih.gov |

| cyp86b1 | Cytochrome P450 monooxygenase | Large reduction in C22 to C24 saturated suberin components. nih.gov |

| hal3a-1 hal3b | 4'-phosphopantothenoyl-cysteine decarboxylase (CoA biosynthesis) | Embryo lethal, demonstrating the essential role of CoA biosynthesis. nih.gov |

By leveraging these genetic tools, scientists can systematically dissect the complex network of reactions that lead to the synthesis of this compound and understand its physiological role in different organisms.

Advanced Theoretical Frameworks and Future Research Directions

Systems Biology Approaches to Docosanoyl-CoA Metabolism

Systems biology offers a powerful lens through which to understand the complex and interconnected nature of this compound metabolism. By integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic networks that govern the synthesis, degradation, and utilization of very-long-chain fatty acids (VLCFAs) like docosanoic acid.

Lipidomics and Metabolomics: Advanced analytical techniques, particularly mass spectrometry-based lipidomics and metabolomics, are central to systems biology investigations. mdpi.com These approaches allow for the simultaneous identification and quantification of a wide array of lipid species and metabolites, including this compound and its derivatives. mdpi.com Such detailed metabolic snapshots can reveal alterations in lipid profiles associated with specific physiological states or diseases, providing valuable insights into the functional roles of this compound. mdpi.comcreative-proteomics.com For instance, studies in rat models have utilized integrated transcriptomics, metabolomics, and lipidomics to assess the impact of environmental exposures on fatty acid metabolism, including pathways involving this compound. nih.gov

Computational Modeling: Computational modeling is an essential tool for simulating and predicting the behavior of metabolic pathways involving this compound. frontiersin.org Kinetic models, which use ordinary differential equations, can describe the dynamic changes in metabolite concentrations over time. portlandpress.com These models rely on detailed kinetic data for the enzymes involved in fatty acid synthesis and elongation, such as the ELOVL family of elongases. portlandpress.comuniprot.org While creating comprehensive models that encompass the entirety of lipid metabolism is challenging due to the vast number of reactions and the combinatorial complexity of fatty acids, focusing on specific pathways like de novo synthesis can provide valuable insights. frontiersin.org Such models can be used to predict how the system will respond to perturbations, such as genetic mutations or changes in nutrient availability. unl.eduresearchgate.net

By combining experimental data with computational approaches, systems biology can help to unravel the intricate regulatory mechanisms that control this compound levels and its metabolic fate. frontiersin.org This integrated approach is crucial for understanding how dysregulation of VLCFA metabolism contributes to various pathological conditions.

Unexplored Regulatory Mechanisms of this compound Homeostasis

The maintenance of appropriate intracellular levels of this compound is critical for cellular function, and its dysregulation is implicated in several diseases. While some regulatory aspects are understood, many mechanisms governing its homeostasis remain to be elucidated.

Transcriptional Regulation: The synthesis of this compound is initiated from shorter-chain fatty acids through the action of elongase enzymes. The expression of the genes encoding these enzymes, such as the ELOVL family, is a key control point. researchgate.net Transcription factors that respond to the cellular metabolic state, such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs), are likely involved in regulating the expression of these elongases. unl.edunih.gov For example, research has shown that fatty acid transport protein 2 (FATP2) can impact the transcriptional activity of PPARα, thereby altering the landscape of lipid metabolism, including VLCFAs. unl.edu However, the specific transcription factors and co-regulators that directly sense this compound or its precursors to modulate gene expression are not fully characterized.

Post-Translational Modifications: The activity of enzymes involved in this compound metabolism can be rapidly modulated by post-translational modifications (PTMs). ambiopharm.comjackwestin.com Acylation, the attachment of an acyl group from an acyl-CoA to a protein, is a widespread PTM that can alter protein function, localization, and stability. imrpress.comnih.govnih.gov It is plausible that enzymes in the VLCFA metabolic pathway are themselves regulated by acylation, potentially creating feedback loops. For example, high concentrations of certain acyl-CoAs can lead to increased protein acylation, which may inhibit the activity of key biosynthetic enzymes. nih.gov Other PTMs, such as phosphorylation, ubiquitination, and glycosylation, could also play significant roles in controlling the activity and turnover of these enzymes. jackwestin.com

Subcellular Localization and Transport: The synthesis of this compound occurs primarily in the endoplasmic reticulum. portlandpress.com Its subsequent transport to other organelles, such as mitochondria for β-oxidation or for incorporation into complex lipids, is a critical aspect of its homeostasis. The mechanisms governing the trafficking of VLCFAs and their CoA esters between cellular compartments are not entirely understood.

Future research in these areas will be crucial for a complete understanding of how cells maintain the delicate balance of this compound levels and how this balance is disrupted in disease states.

Emerging Roles of this compound Beyond Canonical Lipid Metabolism

While this compound is primarily recognized for its role as a precursor for the synthesis of complex lipids and as a substrate for energy production, emerging evidence suggests its involvement in a broader range of cellular processes.

Cellular Signaling: Long-chain and very-long-chain acyl-CoAs can act as signaling molecules, modulating the activity of various proteins, including ion channels. biorxiv.org For instance, oleoyl-CoA, a long-chain acyl-CoA, has been shown to regulate the activity of K2P potassium channels. biorxiv.orgrupress.org Studies have also indicated that this compound can influence the activity of these channels, although its potency may differ from other acyl-CoAs. biorxiv.org This suggests a potential role for this compound in regulating cellular excitability and ion homeostasis.

Protein Acylation: As a donor of the docosanoyl group, this compound can participate in protein acylation, a type of post-translational modification. imrpress.comnih.govavantiresearch.com This modification can impact the function, localization, and interactions of the modified proteins. imrpress.comnih.gov The specific proteins that are targets for docosanoylation and the functional consequences of this modification are largely unknown and represent a significant area for future investigation. Identifying these targets could reveal novel regulatory pathways and cellular processes influenced by this compound levels.

The exploration of these non-canonical roles will broaden our understanding of the physiological significance of this compound and may uncover new links between VLCFA metabolism and diverse cellular functions.

Translational Research Avenues from this compound Discoveries

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. leicabiosystems.cominstitut-curie.org Discoveries related to this compound metabolism and its roles in health and disease present several promising avenues for translational research. nih.govdndi.org

Biomarker Discovery: Altered levels of this compound and other VLCFAs have been associated with various metabolic disorders. creative-proteomics.com Profiling acyl-CoA species in accessible biological samples, such as blood or tissue biopsies, could lead to the identification of novel biomarkers for the early detection, diagnosis, and monitoring of these diseases. mdpi.comcreative-proteomics.com For example, comprehensive lipidomics and metabolomics analyses have shown promise in discriminating between healthy and diseased states in the context of colorectal cancer. uantwerpen.be

Therapeutic Target Identification: Enzymes involved in the metabolism of this compound, such as the ELOVL elongases and acyl-CoA synthetases, represent potential therapeutic targets. researchgate.netnih.gov Dysregulation of these enzymes is implicated in conditions like non-alcoholic fatty liver disease (NAFLD) and cancer. nih.govbiorxiv.org Developing specific inhibitors or activators for these enzymes could offer new therapeutic strategies for these diseases. nih.gov For instance, inhibiting acetyl-CoA carboxylase (ACC), which produces the malonyl-CoA required for fatty acid elongation, is being explored as a treatment for NAFLD. nih.gov

Development of Novel Therapies: Understanding the downstream effects of altered this compound metabolism can inform the development of new therapeutic interventions. For example, if a deficiency in a specific downstream lipid product is identified, replacement therapies could be considered. Conversely, if an accumulation of this compound or a toxic metabolite is the issue, strategies to enhance its degradation or block its synthesis could be pursued. Multi-omics approaches are being used to identify potential therapeutic agents, such as specific bile acids that can modulate lipid levels. imrpress.com

The translation of fundamental knowledge about this compound into clinical applications holds significant potential for improving human health. Continued research in this area, with a focus on interdisciplinary collaboration between basic scientists and clinicians, will be essential to realize this potential. institut-curie.org

Q & A

Basic Research Questions

Q. What is the biochemical role of Docosanoyl-CoA in lipid metabolism, and what experimental approaches are recommended to characterize its enzymatic interactions?

- Answer: this compound is a key intermediate in the elongation of very-long-chain fatty acids (VLCFAs). To study its enzymatic interactions (e.g., with elongases or acyltransferases), employ in vitro assays using purified enzymes and radiolabeled substrates (e.g., -Docosanoyl-CoA). Kinetic parameters (, ) should be quantified via spectrophotometric or fluorometric methods. Validate results using knockout cell models or siRNA-mediated gene silencing to confirm enzyme specificity .

Q. Which analytical techniques are most reliable for quantifying this compound in cellular extracts, and how are they validated?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity (detection limits < 1 pmol/mg protein). Validate methods using spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated this compound). Cross-validate with enzymatic assays to ensure data consistency .

| Technique | Sensitivity | Specificity | Validation Criteria |

|---|---|---|---|

| LC-MS/MS | High | High | Spike recovery, isotopic dilution |

| Enzymatic Assay | Moderate | Moderate | Substrate specificity controls |

| Radiolabel Tracing | Low | High | Chromatographic purity checks |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of enzymes acting on this compound across studies?

- Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, cofactor concentrations) or enzyme isoforms. Conduct a systematic review to compare experimental parameters, followed by in vitro head-to-head assays under standardized conditions. Use statistical meta-analysis to identify confounding variables (e.g., buffer composition) and validate findings using structural modeling (e.g., molecular docking) to assess enzyme-substrate compatibility .

Q. What strategies are recommended for designing longitudinal studies to track this compound dynamics under metabolic stress?

- Answer: Use a cohort design with repeated sampling (e.g., pre-/post-intervention in models of oxidative stress). Ensure statistical power ( per group) to detect fold changes ≥1.5. Employ multi-omics integration (lipidomics + transcriptomics) to correlate this compound levels with pathways like β-oxidation. Control for batch effects via randomization and blinded sample processing .

Q. How should researchers address ethical and methodological challenges when sharing clinical data involving this compound metabolites?

- Answer: De-identify data using pseudonymization (e.g., replacing patient IDs with codes) and aggregate results into broad categories (e.g., quartiles) to prevent re-identification. Comply with GDPR/IRB guidelines by obtaining explicit consent for data reuse. For open-access repositories, apply "de facto anonymization" via k-anonymity models (e.g., suppressing rare demographic combinations) .

Q. What experimental controls are critical for ensuring reproducibility in studies of this compound’s role in neurodegenerative disease models?

- Answer: Include both positive controls (e.g., known inhibitors of VLCFA synthesis) and negative controls (e.g., solvent-only treatments). Validate animal models via genotype/phenotype correlation (e.g., Elovl5 knockout mice). Document all procedures following ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to enable independent replication .

Methodological Frameworks

- For Hypothesis Testing: Use the PICO framework to define populations (e.g., cell lines), interventions (e.g., this compound supplementation), comparators (e.g., untreated controls), and outcomes (e.g., VLCFA levels) .

- For Data Integrity: Predefine assay acceptance criteria (e.g., CV < 15% for technical replicates) and conduct routine peer reviews of raw data to minimize bias .

- For Collaborative Research: Assign roles using a Gantt chart (e.g., task distribution between synthesis, analysis, and validation teams) and establish milestone checkpoints (e.g., preliminary data review at 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.